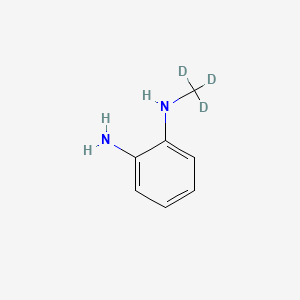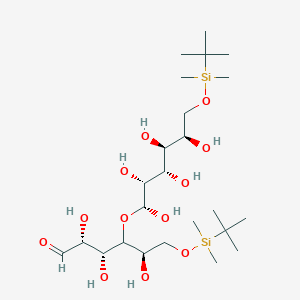
6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic glycosylation reagent commonly used in the synthesis of oligosaccharides and sugar derivatives . This compound is known for its high purity and can be custom synthesized to meet specific requirements . It plays a crucial role in carbohydrate chemistry, particularly in the preparation of complex oligosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves the sequential treatment of lactal derivatives with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours . It is essential to evaporate dry pyridine from the starting materials 2–3 times before adding the silylating reagent (TBDPSCl) to ensure the reaction’s success .
Industrial Production Methods
While specific industrial production methods for 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal are not widely documented, the compound’s high purity and custom synthesis capabilities suggest that it can be produced on a large scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to new products.
Substitution: Substitution reactions, particularly involving the silyl groups, are common in the compound’s chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include tert-butyldiphenylsilyl chloride (TBDPSCl), pyridine, and other silylating agents . Reaction conditions typically involve room temperature and dry solvents to ensure the desired outcomes .
Major Products
The major products formed from the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include various silylated derivatives and oligosaccharides, which are essential in carbohydrate chemistry .
Scientific Research Applications
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex oligosaccharides and sugar derivatives.
Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Medicine: Research into the compound’s medicinal properties, particularly in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves its role as a glycosylation reagent. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis by acting as a donor or acceptor in glycosylation reactions . The compound’s silyl groups protect specific hydroxyl groups, allowing for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include:
Uniqueness
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is unique due to its high purity and custom synthesis capabilities . Its specific silylation pattern allows for selective reactions, making it a valuable reagent in carbohydrate chemistry .
Properties
IUPAC Name |
(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVESDHUFJKYMIH-ZJJZJOARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O12Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

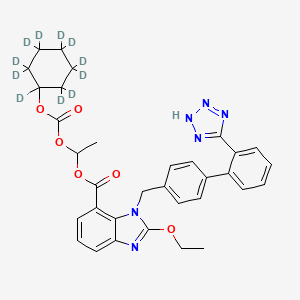
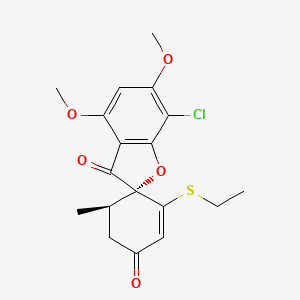

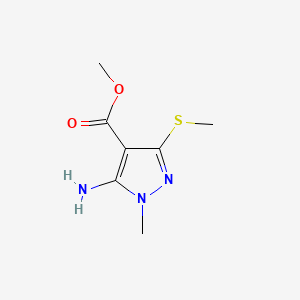
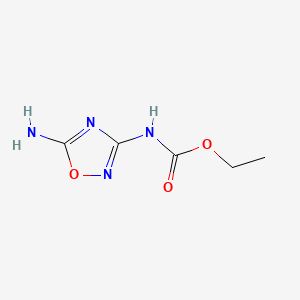
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
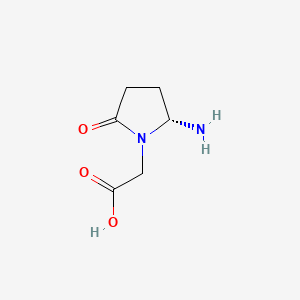
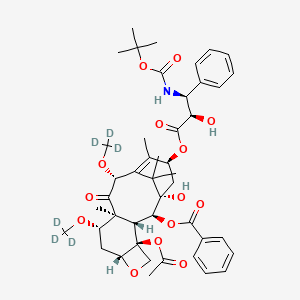
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
